3,5-Dibromo-3H-isobenzofuran-1-one

Vue d'ensemble

Description

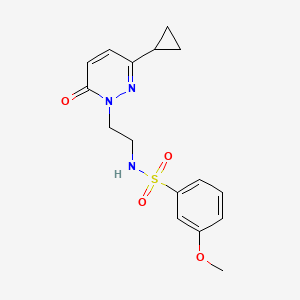

3,5-Dibromo-3H-isobenzofuran-1-one is a brominated derivative of isobenzofuran-1-one, a compound that forms the core structure in various synthetic targets due to its potential biological activities. The dibromo substitution on the isobenzofuranone ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated isobenzofuran-1-ones typically involves starting materials such as maleic anhydrides or phthalic anhydrides. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones, which are closely related to the target compound, can be achieved from phthalic anhydrides through a debrominative decarboxylation or bromodecarboxylation reaction as a key step . Additionally, a domino one-pot strategy using [Cu]-catalysis in water as a green solvent has been reported for the synthesis of isobenzofuran-1(3H)-ones, which could potentially be adapted for the synthesis of dibromo derivatives . Moreover, regioselective bromocyclization of 2-alkynylbenzoic acids has been developed to directly synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones .

Molecular Structure Analysis

The molecular structure of isobenzofuran-1(3H)-one derivatives has been extensively studied using various techniques such as X-ray crystallography, IR, NMR, and UV-Vis spectroscopy. For example, a novel derivative with a dimethylpyrimidinyl amino group was characterized, and its crystal structure was determined, showing that it crystallizes in the triclinic space group with specific unit-cell parameters . These structural analyses are crucial for understanding the molecular geometry, electronic properties, and potential interaction sites of the molecule.

Chemical Reactions Analysis

Isobenzofuran-1(3H)-ones can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, they can participate in photocatalytic reactions with sulfur dioxide surrogates to generate sulfonated derivatives . They can also be further elaborated via palladium-catalyzed cross-coupling reactions or converted into other heterocycles . Additionally, metal-free intramolecular oxychalcogenation approaches have been used to synthesize chalcogenated derivatives from o-alkenyl benzoic acids/amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuran-1(3H)-ones are influenced by their molecular structure and substituents. For example, the presence of bromine atoms is likely to increase the molecular weight and alter the lipophilicity of the compound. Theoretical studies, including DFT calculations, have been used to predict electronic properties such as HOMO and LUMO energies, which are indicative of the molecule's reactivity . Additionally, the antioxidant activity, DNA binding affinity, and molecular docking studies have been conducted to explore the biological relevance of these compounds .

Applications De Recherche Scientifique

Structural Analysis and Antioxidant Activity

A novel phthalide derivative, closely related to 3,5-Dibromo-3H-isobenzofuran-1-one, was analyzed for its structure and antioxidant activity. X-ray diffraction and IR spectroscopy, along with quantum chemical computation, revealed its crystalline structure and electronic properties. The compound exhibited antioxidant activities, assessed through various assays, and showed DNA binding affinity, indicating potential in bioactive compound research (Yılmaz et al., 2020).

Domino [Pd]-Catalysis in Synthesis

The synthesis of isobenzofuran-1(3H)-ones, including variants of 3,5-Dibromo-3H-isobenzofuran-1-one, was achieved through an efficient domino [Pd]-catalysis method. This strategy demonstrated a broad substrate scope and was applied in synthesizing various pharmaceutically relevant compounds (Mahendar & Satyanarayana, 2016).

Divergent Synthesis Approach

A divergent synthesis of isobenzofuran-1(3H)-one derivatives, similar to 3,5-Dibromo-3H-isobenzofuran-1-one, was realized through a metal-free intramolecular oxychalcogenation approach. This method provided a regioselective way to obtain various derivatives, demonstrating versatility in organic synthesis (Du et al., 2022).

Resonance-assisted Hydrogen Bonding

Isobenzofuran-1(3H)-ones, a group to which 3,5-Dibromo-3H-isobenzofuran-1-one belongs, display interesting resonance-assisted hydrogen bonding, as evidenced in structural studies. These findings are significant for understanding the stabilization and molecular interactions in such compounds (Franca et al., 2016).

Photocatalytic Generation of Sulfonated Derivatives

A photocatalytic method was developed for generating sulfonated isobenzofuran-1(3H)-ones, including derivatives of 3,5-Dibromo-3H-isobenzofuran-1-one. This approach utilized visible light and a photocatalyst, demonstrating an environmentally friendly synthetic route (Zhang, Zhou, & Wu, 2018).

[Cu]-Catalysis in Green Solvent

An environmentally benign synthesis of isobenzofuran-1(3H)-ones, related to 3,5-Dibromo-3H-isobenzofuran-1-one, was achieved using [Cu]-catalysis in water. This approach highlights the use of green solvents in organic synthesis (Mahendar & Satyanarayana, 2015).

Propriétés

IUPAC Name |

3,5-dibromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)7(10)12-8(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHYDEJTOWNHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-3H-isobenzofuran-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)

![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)

![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B3014166.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)

![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)